molecular formula C26H41F3N2O5S B13447059 CID 44185575 CAS No. 1164334-36-4

CID 44185575

Cat. No.: B13447059
CAS No.: 1164334-36-4
M. Wt: 550.7 g/mol
InChI Key: OVMNFZWKDCTGOH-JSWGGJIYSA-M
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Description

CID 44185575 is a chemical compound identified by its unique PubChem identifier It is known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of CID 44185575 involves several steps and specific reaction conditions. One common synthetic route includes the use of sulfinic acid as a sulfonyl source and N-aryl hydroxylamine as an arylamine source. Ethanol is often used as a green reaction solvent in this process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.

Chemical Reactions Analysis

CID 44185575 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .

Scientific Research Applications

CID 44185575 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential role in cellular processes and signaling pathways. In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of certain cancers. Its unique properties make it a valuable tool in both basic and applied research .

Mechanism of Action

The mechanism of action of CID 44185575 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin A and B, leading to DNA damage and tumor regression in preclinical models. This inhibition disrupts the protein-to-protein interaction between cyclins and their key substrates, such as E2F and Myt1, which are crucial for cell cycle progression .

Comparison with Similar Compounds

CID 44185575 can be compared with other similar compounds based on its structure and function. Similar compounds include various sulfonamide derivatives and cyclin inhibitors. What sets this compound apart is its dual inhibitory activity on cyclin A and B, which is not commonly observed in other related compounds. This unique feature enhances its potential as a therapeutic agent in cancer treatment .

Properties

CAS No.

1164334-36-4

Molecular Formula

C26H41F3N2O5S

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C25H41N2O2.CHF3O3S/c1-16(2)20-9-7-18(5)11-24(20)13-28-22-23-27(15-26(22)24)25(14-29-23)12-19(6)8-10-21(25)17(3)4;2-1(3,4)8(5,6)7/h15-21H,7-14H2,1-6H3;(H,5,6,7)/q+1;/p-1/t18-,19-,20+,21+,24-,25-;/m1./s1

InChI Key

OVMNFZWKDCTGOH-JSWGGJIYSA-M

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@]2(C1)COC3=C4[N+](=CN23)[C@]5(C[C@@H](CC[C@H]5C(C)C)C)CO4)C(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC1CCC(C2(C1)COC3=C4[N+](=CN23)C5(CC(CCC5C(C)C)C)CO4)C(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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